3-Fluoro-4-(pyrimidin-5-yl)benzoic acid
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Overview
Description
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process would involve techniques such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the pyrimidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound has a similar structure but with a methyl group instead of a fluorine atom.
Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which also contain pyrimidine rings, are used in the treatment of various cancers.
Uniqueness
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold in drug design and other applications .
Biological Activity
3-Fluoro-4-(pyrimidin-5-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 3-position and a pyrimidine ring at the 4-position of the benzoic acid structure. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 6.25 |
This compound | Escherichia coli | 12.5 |
This compound | Bacillus subtilis | 6.25 |
The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria, with an MIC as low as 6.25 µg/mL against Staphylococcus aureus, which is notable for its methicillin-resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of compounds intended for therapeutic use. In studies involving various concentrations of this compound, researchers observed dose-dependent effects on cell viability.
Table 2: Cytotoxicity of this compound
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
50 | 70 |
100 | 40 |
The results indicate a significant reduction in cell viability at higher concentrations, suggesting that while the compound has antimicrobial properties, it may also have cytotoxic effects that require careful consideration in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity.
- Study on Fluorinated Compounds : A study highlighted that fluorinated benzoic acids generally exhibit increased potency against bacterial strains compared to their non-fluorinated counterparts. The introduction of fluorine atoms can enhance lipophilicity and membrane permeability, facilitating better interaction with bacterial targets .
- Pyrimidine Derivatives : Research on pyrimidine derivatives has shown promising results in inhibiting various enzymes and receptors related to cancer and inflammatory diseases. The incorporation of pyrimidine rings into benzoic acids has been linked to improved selectivity and potency against specific biological targets .
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-fluoro-4-pyrimidin-5-ylbenzoic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-10-3-7(11(15)16)1-2-9(10)8-4-13-6-14-5-8/h1-6H,(H,15,16) |
InChI Key |
RISNLYGFVWYWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CN=CN=C2 |
Origin of Product |
United States |
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